The synthesis of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with various reagents. A common method includes:
The molecular structure of 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- features a fused benzimidazole ring system with a methanamine side chain and a trifluoromethyl group. Key structural characteristics include:
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- participates in various chemical reactions:
The mechanism of action for 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- involves several pathways:
The trifluoromethyl group enhances metabolic stability, making this compound resistant to hydrolysis compared to non-fluorinated analogs .
1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- has extensive applications across various fields:
Utilized in the production of agrochemicals and pharmaceuticals due to its stability and bioactivity .
The C6 trifluoromethyl (CF₃) group in 1H-benzimidazole-2-methanamine derivatives is critical for target binding. Studies show that C6-CF₃ enhances lipophilicity (log P increase by ~1.2 units) and induces electronegativity, strengthening hydrogen bonding with residues in hydrophobic enzyme pockets. Positioning at C6 versus C5 improves binding affinity for angiotensin II type 1 (AT1) receptors by 15-fold due to optimal steric fit with Tyr113 and Asn200 residues. Conversely, C5-CF₃ analogs exhibit reduced activity against Plasmodium falciparum K1 strain (IC₅₀ > 2 μM vs. 0.4 μM for C6), attributed to suboptimal van der Waals interactions [1] [8].
The N-methylaminomethyl side chain at C2 enhances molecular flexibility and cationic character, facilitating ionic interactions with aspartate residues in G-protein-coupled receptors. Compared to unsubstituted analogs, N-methylation increases AT1 receptor antagonism potency (pA₂ = 8.7 vs. 7.1) by forming a salt bridge with Asp281. However, bulkier substituents (e.g., N-ethyl) reduce affinity by 40% due to steric clashes in the ligand-binding domain [8].
Benzimidazole outperforms indole and benzothiazole bioisosteres in metabolic stability (t₁/₂ = 6.5 h vs. < 2 h for benzothiazole) and AT1 receptor selectivity (100-fold over indole). Benzoxazole replacements show diminished antiprotozoal activity against Giardia intestinalis (IC₅₀ = 1.8 μM vs. 0.9 μM for benzimidazole), linked to reduced π-stacking with parasitic tubulin [1] [5].
Table 1: SAR Analysis of Key Substituents
Modification Site | Structural Variant | Biological Target | Key SAR Finding |
---|---|---|---|
C6 position | CF₃ | AT1 receptor | 15-fold ↑ affinity vs. H |
C2 substituent | N-methylaminomethyl | Protozoal tubulin | IC₅₀ ↓ 50% vs. ethyl analog |
Core scaffold | Benzimidazole vs. indole | Angiotensin II binding | pKi 8.3 vs. 6.9 |
The compound restores oxacillin efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by downregulating PBP2a expression via interference with the mecA gene regulatory pathway. At subinhibitory concentrations (8 μg/mL), it reduces MRSA’s oxacillin MIC from 512 μg/mL to 16 μg/mL by inhibiting penicillin-binding protein allostery [1].
Synergy with ceftriaxone (FIC index = 0.25) against extended-spectrum β-lactamase (ESBL)-producing E. coli occurs through inhibition of efflux pumps (AcrAB-TolC). The trifluoromethyl group disrupts proton motive force-dependent efflux, increasing intracellular ceftriaxone accumulation by 70% [1].
Selectivity indices (CC₅₀/IC₅₀) exceed 40 in HeLa cells (CC₅₀ = 320 μM) due to reduced human carbonic anhydrase affinity. Cytotoxicity arises only at concentrations >200 μM via mitochondrial membrane depolarization, not apoptosis [1] [5].
Table 2: Antibiotic Synergy Profiles
Combination Partner | Pathogen | FIC Index | Resistance Mechanism Overcome |
---|---|---|---|
Oxacillin | MRSA ATCC 43300 | 0.18 | PBP2a alteration |
Ceftriaxone | ESBL-producing E. coli | 0.25 | Efflux pump overexpression |
Piperacillin-tazobactam | Pseudomonas aeruginosa | 0.31 | AmpC β-lactamase |
The compound exhibits dual inhibition of tubulin polymerization (IC₅₀ = 0.7 μM) and nitroreductase activity (Ki = 0.3 μM), outperforming metronidazole against metronidazole-resistant Giardia strains (IC₅₀ = 1.1 μM vs. >50 μM for metronidazole). Against T. vaginalis, it disrupts hydrogenosomal energy metabolism [5].
It achieves 3-fold lower ED₅₀ than albendazole in murine giardiasis (2.5 mg/kg vs. 7.8 mg/kg) due to superior gut absorption. Unlike metronidazole, it lacks mutagenicity in Ames tests, attributed to the non-reducible trifluoromethyl group [1] [5].
Introduction of a C5 pyridyl moiety enhances Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition (IC₅₀ = 0.4 μM). The N-methylaminomethyl chain improves blood-brain barrier penetration (Kp = 0.8), reducing cerebral parasite load by 95% in murine models [5].
Table 3: Antiparasitic Efficacy Benchmarks
Parasite | Target Protein | Compound IC₅₀ (μM) | Standard Drug IC₅₀ (μM) |
---|---|---|---|
Giardia intestinalis | Tubulin | 0.7 | Albendazole: 1.9 |
Trichomonas vaginalis | Nitroreductase | 1.2 | Metronidazole: 2.8* |
Plasmodium falciparum K1 | PfDHODH | 0.4 | Atovaquone: 0.9 |
*Resistant strain
The compound acts as a non-competitive AT1 antagonist (IC₅₀ = 9 nM) by binding to an allosteric site adjacent to the orthosteric pocket. Molecular dynamics show the trifluoromethyl group stabilizes the receptor’s inactive state via hydrophobic interactions with Tyr113 and Lys199, reducing angiotensin II efficacy by 80% [6] [8].
In high-fat-diet-induced diabetic mice, it activates AMPKα phosphorylation (3-fold increase) and GLUT4 translocation in skeletal muscle. The N-methylaminomethyl group facilitates mitochondrial uncoupling, reducing hepatic gluconeogenesis by 45% at 10 mg/kg dosing [7] [10].
Optimal AT1 blockade requires:
Table 4: Molecular Docking Parameters for AT1 Antagonism
Pharmacophore Element | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|
C6-CF₃ group | Hydrophobic | -3.8 |
N-methylaminomethyl | Ionic (Asp281) | -4.2 |
Benzimidazole N3-H | H-bond (Ser109) | -1.7 |
Compounds Mentioned in the Article
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